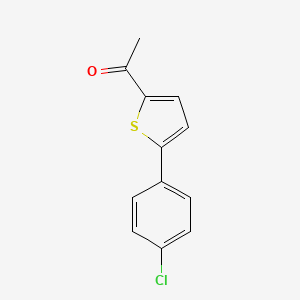
1-(5-(4-氯苯基)-2-噻吩基)-1-乙酮
描述
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone is an organic compound that belongs to the class of thienyl ketones It is characterized by the presence of a thienyl ring substituted with a chlorophenyl group and an ethanone moiety
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study of a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Similar compounds have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . This could potentially lead to downstream effects such as changes in cellular metabolism and signaling.
Pharmacokinetics
Similar compounds have shown to be well absorbed and eliminated largely by cyp3a4/3a5-catalyzed metabolism . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may have similar effects, potentially leading to the inhibition of the growth of certain pathogens.
Action Environment
Similar compounds have shown to bioaccumulate in aquatic organisms , suggesting that environmental factors such as the presence of water bodies could potentially influence the action of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid under acidic conditions to form the corresponding thienyl ketone. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like acetic anhydride. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted thienyl ketones depending on the electrophile used.
相似化合物的比较
Similar Compounds
1-[5-(4-Bromophenyl)-2-thienyl]-1-ethanone: Similar structure but with a bromine atom instead of chlorine.
1-[5-(4-Methylphenyl)-2-thienyl]-1-ethanone: Similar structure but with a methyl group instead of chlorine.
1-[5-(4-Nitrophenyl)-2-thienyl]-1-ethanone: Similar structure but with a nitro group instead of chlorine.
Uniqueness
1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
1-[5-(4-chlorophenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTLXJWEZWEMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377036 | |
| Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51335-90-1 | |
| Record name | 1-[5-(4-Chlorophenyl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51335-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




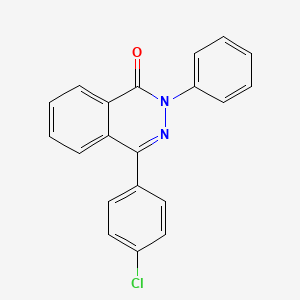
![3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole](/img/structure/B1607943.png)
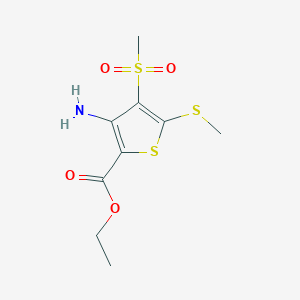
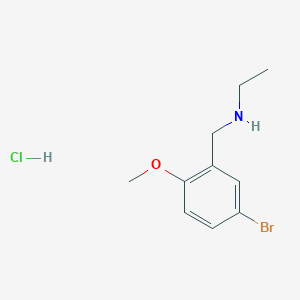
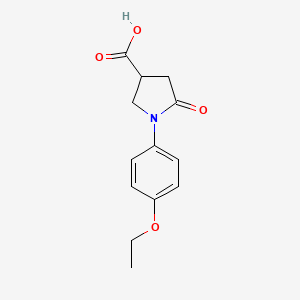
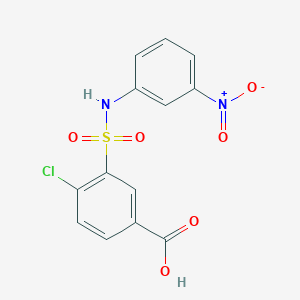
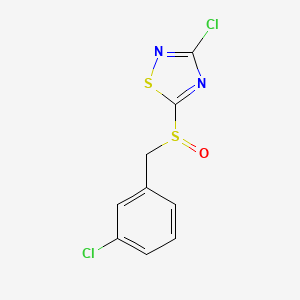
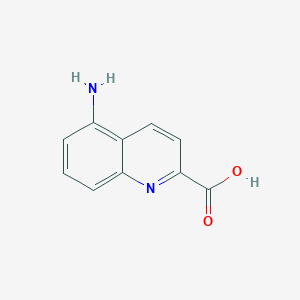
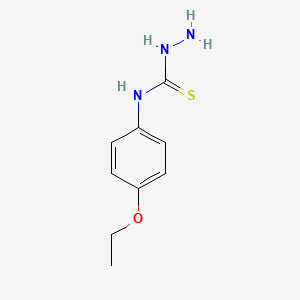
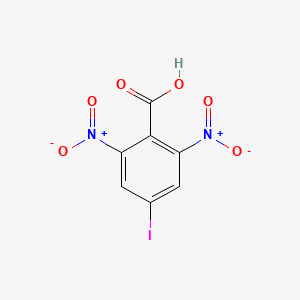

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)
